Bienvenue dans la boutique en ligne BenchChem!

2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Peptidomimetics Conformational analysis Reverse turn induction

2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 1508644-03-8; molecular formula C10H18N2O4, MW 230.26 g/mol) is a Boc-protected, geminally 3,3-disubstituted azetidine building block bearing both a free primary amine and a free carboxylic acid moiety on the same quaternary ring carbon. It belongs to the class of conformationally constrained unnatural amino acid derivatives incorporating the four-membered azetidine heterocycle, which serves as a rigidified isostere of γ-aminobutyric acid (GABA) and β-alanine scaffolds.

Molecular Formula C10H18N2O4
Molecular Weight 230.264
CAS No. 1508644-03-8
Cat. No. B2670109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
CAS1508644-03-8
Molecular FormulaC10H18N2O4
Molecular Weight230.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N
InChIInChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14)
InChIKeyCBXIDVIOBWNUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 1508644-03-8): Structural Overview and Procurement Context


2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 1508644-03-8; molecular formula C10H18N2O4, MW 230.26 g/mol) is a Boc-protected, geminally 3,3-disubstituted azetidine building block bearing both a free primary amine and a free carboxylic acid moiety on the same quaternary ring carbon . It belongs to the class of conformationally constrained unnatural amino acid derivatives incorporating the four-membered azetidine heterocycle, which serves as a rigidified isostere of γ-aminobutyric acid (GABA) and β-alanine scaffolds [1]. Typical commercial specifications report purity levels of 95–98% .

Why Generic Substitution Fails for 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 1508644-03-8)


This compound occupies a unique intersection of structural features that cannot be replicated by simpler, more readily available azetidine building blocks. Its geminal 3,3-disubstitution places a free amine and a free carboxylic acid on the same quaternary carbon of the azetidine ring, creating an α,α-disubstituted amino acid motif with the nitrogen atom embedded within the strained four-membered ring [1]. This architecture enforces conformational rigidity distinct from proline (five-membered ring), pipecolic acid (six-membered ring), or acyclic GABA analogs, and provides an orthogonal protection scheme (Boc on ring nitrogen, free amine on the quaternary carbon, free carboxylic acid) that enables chemoselective derivatization routes unavailable to mono-functional analogs such as 1-Boc-3-aminoazetidine (CAS 193269-78-2, lacks carboxylic acid) or 1-Boc-3-azetidineacetic acid (CAS 183062-96-6, lacks the 3-amino group) . Direct head-to-head studies demonstrate that azetidine-containing peptide analogs preferentially induce γ-turn conformations, whereas the corresponding proline-containing analogs induce β-turns—a divergence in secondary structure propensity with direct consequences for biological activity and target engagement [2].

Quantitative Differentiation Evidence for 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid


Turn Induction Specificity: Azetidine γ-Turn vs. Proline β-Turn in Model Tetrapeptides

In a direct comparative study of model tetrapeptides R₂CO-2-R¹Aze-L-Ala-NHMe versus the corresponding Pro and α-MePro analogs, the four-membered azetidine ring (Aze) was shown to preferentially stabilize γ-turn conformations, whereas the five-membered proline ring (Pro) induced β-turn conformations [1]. This conformational divergence arises from the difference in ring size and associated torsional constraints, with the azetidine ring enforcing a more acute dihedral angle geometry. The quantitative differentiation was established through combined molecular modeling, ¹H NMR (including temperature coefficient analysis of amide protons), and FT-IR spectroscopy [1].

Peptidomimetics Conformational analysis Reverse turn induction Azetidine vs. proline

Tripeptide Thrombin Inhibition: Azetidine-Constrained P2 Residue Outperforms Flexible Pipecolic Acid by ~100-Fold

In a systematic structure-activity study of tripeptide arginal thrombin inhibitors, analogs modified at the P2 position were found to be highly sensitive to conformational changes induced by variations in side-chain ring size. The flexible pipecolic acid-containing analog (31) was approximately 2 orders of magnitude (100-fold) less potent at thrombin inhibition than the corresponding conformationally constrained azetidine analog (20) [1]. This quantitative potency differential demonstrates the critical role of ring constraint in enforcing the bioactive conformation required for thrombin active-site binding [1].

Thrombin inhibition Structure-activity relationship Conformationally constrained amino acids Anticoagulant design

GABA Transporter Inhibition: 3-Substituted Azetidine Acetic Acids as Conformationally Constrained GABA Uptake Inhibitors (GAT-1 IC50 ~2–3 μM)

Azetidine derivatives bearing an acetic acid moiety at the 2- or 3-position were systematically evaluated as conformationally constrained GABA or β-alanine analogs for their potency as GABA uptake inhibitors at GAT-1 and GAT-3 transporters [1]. Azetidin-2-ylacetic acid derivatives functionalized with 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl lipophilic residues achieved the highest GAT-1 potency, with IC50 values of 2.83 ± 0.67 μM and 2.01 ± 0.77 μM, respectively [1]. This provides a quantitative activity baseline for the azetidine–acetic acid scaffold class. In contrast, the corresponding tetrazole bioisostere derivatives showed no potency as GABA-uptake inhibitors, underscoring the functional necessity of the carboxylic acid moiety in this chemotype [1].

GABA uptake inhibition GAT-1 transporter Conformationally constrained analogs CNS drug discovery

Neuroprotective Activity: 3-Aryl-3-azetidinyl Acetic Acid Methyl Esters Exhibit AChE Inhibition Comparable to Rivastigmine

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, synthesized from N-Boc-3-azetidinone via Horner–Wadsworth–Emmons reaction and rhodium(I)-catalyzed conjugate addition, was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity [1]. Several derivatives exhibited AChE inhibition comparable to that of the clinical AChE inhibitor rivastigmine [1]. Compound 28 demonstrated the highest neuroprotective effect in both salsolinol-induced (Parkinson's disease model) and glutamate-induced (Alzheimer's disease model) neurodegeneration models, with its protective effect in the glutamate model driven by a reduction in oxidative stress and caspase-3/7 activity [1].

Neuroprotection Acetylcholinesterase inhibition Alzheimer's disease Parkinson's disease

Orthogonal Protection Strategy: Simultaneous Free Amine, Free Carboxylic Acid, and Boc-Protected Ring Nitrogen Enable Chemoselective Derivatization Unavailable in Mono-Functional Analogs

2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid uniquely provides three chemically addressable functional groups with orthogonal reactivity: (i) a Boc-protected azetidine ring nitrogen (acid-labile, requires TFA or HCl for deprotection), (ii) a free primary amine at the 3-position (nucleophilic, available for amide bond formation, reductive amination, or urea formation), and (iii) a free carboxylic acid (available for esterification or amide coupling) [1]. The closest commercially available comparators include 1-Boc-3-aminoazetidine (CAS 193269-78-2), which lacks the carboxylic acid moiety and therefore cannot directly participate in standard peptide coupling chemistry without additional synthetic steps to install a carboxyl handle, and N-Boc-3-azetidineacetic acid (CAS 183062-96-6), which lacks the 3-amino group and thus cannot serve as a nucleophilic amine donor without additional functional group interconversion . The geminal arrangement of amine and carboxylic acid on the quaternary 3-carbon of the target compound further introduces α,α-disubstitution, which provides resistance to metabolic degradation relative to α-monosubstituted amino acid analogs [2].

Orthogonal protection Building block versatility DNA-encoded library Parallel synthesis

DNA-Encoded Library Compatibility: Azetidine–Acetic Acid Scaffolds as GABA Isosteres for DEL-Based Hit Discovery

The doctoral dissertation by Gudelis (2024, Kaunas University of Technology) explicitly identifies [1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid derivatives as valuable building blocks for the generation of DNA-encoded peptide libraries (DEL), citing their utility as GABA isosteres and novel conformationally restricted amino acids [1]. The research describes efficient synthetic methodologies—including a 2-step synthesis for β-substituted derivatives and a 6-step methodology for enantiomerically pure α-substituted analogs—that provide access to both racemic and enantiopure building blocks suitable for DEL chemistry [1]. This positions Boc-protected azetidine–acetic acid scaffolds as DEL-compatible surrogates for flexible GABA or β-alanine linkers, with the rigid four-membered ring reducing the entropic penalty upon target binding relative to acyclic analogs [2].

DNA-encoded library Conformationally restricted amino acids GABA isostere Hit discovery

Best-Fit Research and Industrial Application Scenarios for 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid


Peptidomimetic Drug Design Requiring Programmable γ-Turn Induction

In peptide-based drug discovery programs where inducing a specific reverse turn conformation is critical for biological activity, 2-(3-amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid provides a validated scaffold for γ-turn stabilization, in contrast to proline-based building blocks that preferentially induce β-turns [1]. The compound can be incorporated into growing peptide chains via standard coupling chemistry at the free carboxylic acid, with subsequent Boc deprotection of the azetidine ring nitrogen enabling further elongation or N-functionalization [2]. This application is supported by direct head-to-head comparison data demonstrating the conformational divergence between azetidine- and proline-containing tetrapeptides [1].

GABA Transporter-Targeted CNS Drug Discovery

Given that azetidine–acetic acid derivatives have been validated as GABA uptake inhibitors with GAT-1 IC50 values in the low micromolar range (2.01–2.83 μM for optimized analogs), this building block is directly applicable to medicinal chemistry campaigns targeting GABA transporters for epilepsy, neuropathic pain, or anxiety disorders [1]. The compound's free carboxylic acid is essential for transporter engagement—tetrazole bioisostere replacement abolishes activity entirely—making maintenance of the acetic acid moiety critical during analog design [1]. The Boc protecting group allows for late-stage diversification at the azetidine nitrogen following scaffold incorporation [2].

DNA-Encoded Library (DEL) Synthesis with Conformationally Constrained Building Blocks

The compound's three orthogonal functional handles (Boc-protected ring N, free amine at C3, free carboxylic acid) and documented synthetic accessibility in both racemic and enantiopure forms make it a suitable building block for DEL construction, where it can serve as a rigidified GABA isostere [1][2]. The geminal disubstitution at the quaternary 3-carbon provides resistance to metabolic degradation relative to α-monosubstituted amino acids, potentially improving the pharmacokinetic profile of DEL-derived hits [2]. The synthetic methodologies reported by Gudelis (2024) provide validated protocols for accessing this scaffold class at scales compatible with DEL chemistry [1].

Neuroprotective Agent Development for Alzheimer's and Parkinson's Disease

The structural class of 3-substituted azetidinyl acetic acid derivatives has demonstrated both acetylcholinesterase inhibitory activity comparable to rivastigmine and neuroprotective effects in salsolinol-induced (Parkinson's) and glutamate-induced (Alzheimer's) neurodegeneration models [1]. Compound 28 from this chemotype reduced oxidative stress and caspase-3/7 activity in the glutamate model, indicating a dual mechanism of action (cholinergic enhancement plus anti-apoptotic neuroprotection) [1]. 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid can serve as the core scaffold for synthesizing focused libraries exploring the 3-aryl substitution pattern identified as critical for AChE inhibition in this series [1].

Quote Request

Request a Quote for 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.